molecular formula C13H10F3N B3053392 N-phenyl-4-(trifluoromethyl)aniline CAS No. 53451-87-9

N-phenyl-4-(trifluoromethyl)aniline

Cat. No. B3053392
CAS RN: 53451-87-9
M. Wt: 237.22 g/mol
InChI Key: PCBLLVOSVHORQA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : N-phenyl-4-(trifluoromethyl)aniline typically melts around 58-61°C .
  • Boiling Point : The compound exhibits a boiling point of approximately 105-106°C at 20 mmHg .
  • Density : Its density is 1.2394 g/mL at 25°C .
  • Refractive Index : The refractive index at 20°C is 1.4888 .

Scientific Research Applications

Corrosion Inhibition

N-phenyl-4-(trifluoromethyl)aniline derivatives have been studied for their potential in corrosion inhibition. For instance, a synthesized compound similar to N-phenyl-4-(trifluoromethyl)aniline demonstrated effective corrosion inhibitory properties on mild steel in hydrochloric and sulfuric acid solutions. The compound's adsorption on steel surfaces followed Langmuir's isotherm, and its efficiency was examined using various methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Daoud et al., 2014).

Synthesis and Molecular Structure

The molecule has also been involved in chemical reactions and structural studies. For example, the molecular structure of N-benzylidene-aniline, a related compound, was studied using gas electron diffraction and molecular mechanics calculations, revealing details about the conformer stability and molecular orientation (Trætteberg et al., 1978).

Electroluminescence and Photopolymerization

In the field of electroluminescence, derivatives of N-phenyl-4-(trifluoromethyl)aniline have been synthesized for their potential use in organic electroluminescent devices. These compounds exhibit properties like intense fluorescence emission and the formation of stable amorphous glasses, making them suitable for light-emitting applications (Doi et al., 2003). Additionally, aniline, a related compound, has been used in photopolymerization processes (Teshima et al., 1996).

Spectroscopy and Electrical Characterization

Studies on aniline oligomers and polyaniline, related to N-phenyl-4-(trifluoromethyl)aniline, have involved spectroscopic and electrical characterization. These studies provide insights into the structure, electrical conductivity, and other electronic properties of these compounds, which are significant for applications in materials science (Cao et al., 1986).

Photoinduced Charge Transfer

Compounds related to N-phenyl-4-(trifluoromethyl)aniline have been studied for their photochemical behavior, particularly focusing on the photoinduced intramolecular charge transfer. These studies are crucial for understanding the photophysical properties of these compounds, which can be applied in areas like photonics and molecular electronics (Yang et al., 2004).

Safety and Hazards

  • Combustibility : It is classified as a combustible liquid (Storage Class Code 10) .
  • Personal Protective Equipment : When working with this compound, use appropriate protective gear, including dust masks , eyeshields , and gloves .

properties

IUPAC Name

N-phenyl-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBLLVOSVHORQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457303
Record name Benzenamine, N-phenyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53451-87-9
Record name Benzenamine, N-phenyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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